

N-(tert-Butyl)-2-chloroacetamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N*-(tert-Butyl)-2-chloroacetamide

Cat. No.: B131575

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical, chemical, and reactive properties of **N-(tert-Butyl)-2-chloroacetamide**. It is intended to serve as a technical resource, offering detailed data, experimental protocols, and safety information pertinent to its application in research and development.

Core Properties and Identifiers

N-(tert-Butyl)-2-chloroacetamide is an organic compound featuring a tert-butyl group attached to the nitrogen of a chloroacetamide backbone.^[1] Its chemical identity and core physical properties are summarized below.

Identifier	Value	Reference
IUPAC Name	N-tert-butyl-2-chloroacetamide	[2]
CAS Number	15678-99-6	[2][3]
Molecular Formula	C ₆ H ₁₂ ClNO	[1][2][4]
Molecular Weight	149.62 g/mol	[2][3]
Canonical SMILES	CC(C)(C)NC(=O)CCl	[2]
InChIKey	NQVPSGXLCXZSTB-UHFFFAOYSA-N	[2]

Physical and Chemical Properties

The compound is typically a solid at room temperature and is soluble in water and various organic solvents.^[3]^[4]

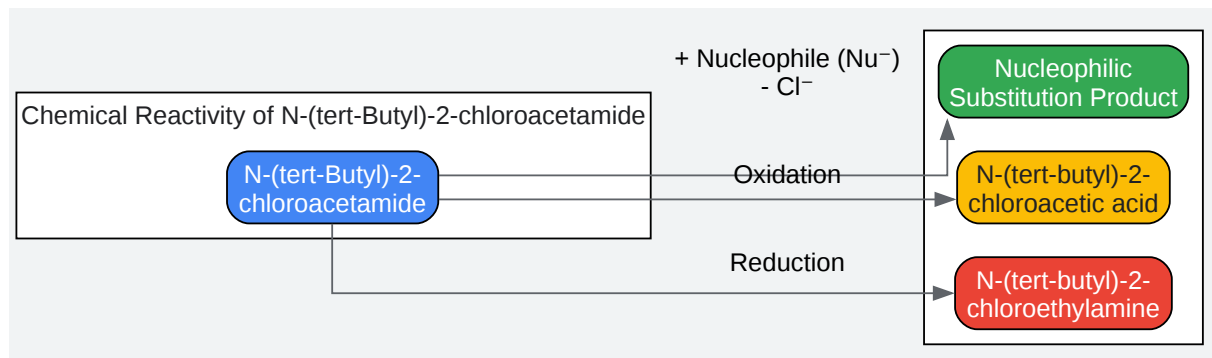
Property	Value	Reference
Appearance	White crystalline solid or colorless liquid	^[4]
Melting Point	27-28 °C	^[4]
Boiling Point	96 °C	^[4]
Density	0.98 g/mL	^[4]
Solubility	Soluble in water and organic solvents	^[4]

Chemical Reactivity and Mechanism

The reactivity of **N-(tert-Butyl)-2-chloroacetamide** is primarily driven by the electrophilic nature of the carbon atom bonded to chlorine, a consequence of the chlorine atom's electron-withdrawing effect.^[1] This makes the compound susceptible to a variety of chemical transformations. The bulky tert-butyl group provides significant steric hindrance, which can influence the compound's reactivity and selectivity in chemical reactions.^[1]

Key Reactions:

- **Nucleophilic Substitution:** The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles, such as amines or thiols, to form new amide derivatives.^[1] This is a cornerstone of its utility as a synthetic building block.
- **Oxidation:** The compound can be oxidized to form N-(tert-butyl)-2-chloroacetic acid.^[1]
- **Reduction:** Reduction of the amide can yield N-(tert-butyl)-2-chloroethylamine.^[1]



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Caption: Primary reaction pathways for **N-(tert-Butyl)-2-chloroacetamide**.

Experimental Protocols

4.1. Synthesis via Nucleophilic Acyl Substitution

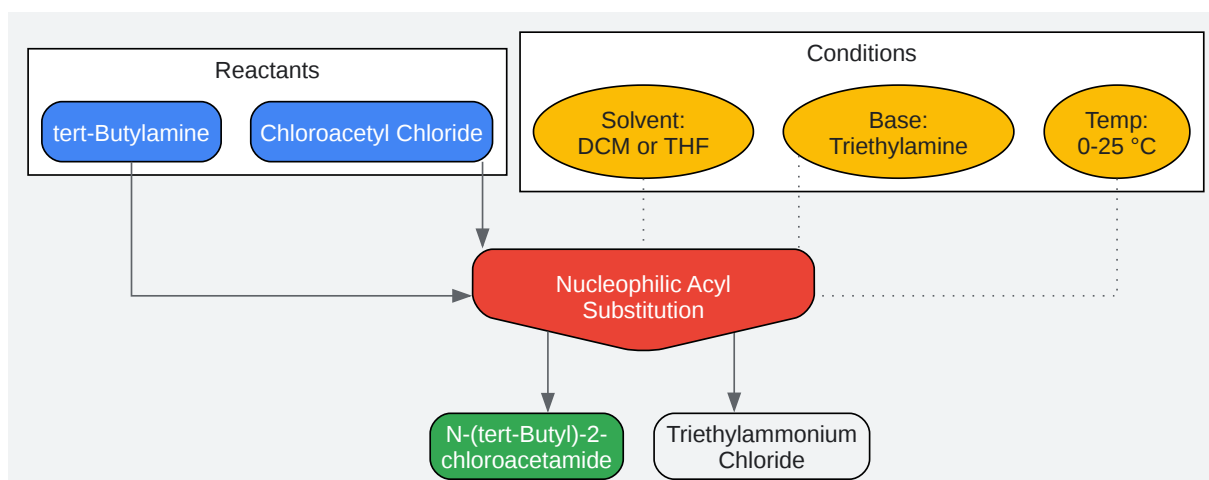
A common method for synthesizing **N-(tert-Butyl)-2-chloroacetamide** involves the reaction of tert-butylamine with chloroacetyl chloride.[1]

Materials:

- tert-Butylamine
- Chloroacetyl chloride
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[1]
- Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)[1]
- Argon or Nitrogen atmosphere
- Standard glassware for organic synthesis

Procedure:

- Dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
- Cool the reaction mixture to 0 °C using an ice bath.
- Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C to control the exothermic reaction.[1]
- After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for 2-4 hours until the reaction is complete (monitored by TLC).[1]
- Quench the reaction by adding water. Separate the organic layer.
- Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography or recrystallization as needed.



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Caption: Workflow for the synthesis of **N-(tert-Butyl)-2-chloroacetamide**.

4.2. Protein Cysteine Alkylation for Mass Spectrometry

N-(tert-Butyl)-2-chloroacetamide can be used as an alkylating agent to cap reduced cysteine residues in proteins, preventing disulfide bond reformation before enzymatic digestion and mass spectrometry analysis. This protocol is adapted from standard procedures using chloroacetamide.^{[5][6]}

Materials:

- Protein sample in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH ~8.0)
- Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- **N-(tert-Butyl)-2-chloroacetamide**
- Quenching reagent (e.g., DTT)

Procedure:

- Reduction: To the protein solution, add TCEP to a final concentration of 5-10 mM. Incubate at 37-56 °C for 30-60 minutes to reduce all disulfide bonds.
- Alkylation Solution: Prepare a fresh stock solution of **N-(tert-Butyl)-2-chloroacetamide** in the same buffer used for the protein sample.
- Alkylation: Add the **N-(tert-Butyl)-2-chloroacetamide** solution to the reduced protein sample to a final concentration of 20-40 mM. Incubate for 30 minutes at room temperature in the dark.^[6]
- Quenching (Optional): Add DTT to a final concentration equivalent to the alkylating agent to quench any excess reagent. Incubate for 15 minutes.^[6]
- The protein sample is now ready for buffer exchange, cleanup, and subsequent proteolytic digestion for mass spectrometry analysis.

Spectral Information

Spectroscopic data is crucial for the structural confirmation of **N-(tert-Butyl)-2-chloroacetamide**.

Technique	Data Availability / Reference
¹³ C NMR	Spectrum available from Wiley-VCH GmbH. [2] [7]
Infrared (IR)	Spectrum available. Typically acquired using a KBr-Pellet technique. [2] [7]
Mass Spec.	Data available from the NIST Mass Spectrometry Data Center. [2]
Raman	Spectrum available from John Wiley & Sons, Inc. [7]

Safety and Handling

N-(tert-Butyl)-2-chloroacetamide is classified with several hazards and requires careful handling.

GHS Hazard Statements:[\[2\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Recommendations:

- Use only in a well-ventilated area or under a chemical fume hood.[\[8\]](#)

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][8]
- Avoid breathing dust, fumes, or vapors.[8]
- Wash hands thoroughly after handling.[8]
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] In case of accidental contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4]

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